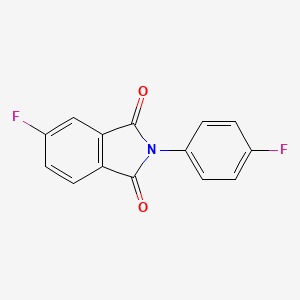

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione

CAS No.:

Cat. No.: VC15384572

Molecular Formula: C14H7F2NO2

Molecular Weight: 259.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H7F2NO2 |

|---|---|

| Molecular Weight | 259.21 g/mol |

| IUPAC Name | 5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H7F2NO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |

| Standard InChI Key | IIJMBMUWXGKGFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)F |

Introduction

Chemical Identity and Structural Features

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione (C₁₄H₇F₂NO₂) features a bicyclic isoindole-1,3-dione core substituted with fluorine atoms at the 5-position of the isoindole ring and the para-position of a phenyl group (Fig. 1). The molecule’s planar aromatic system and electron-withdrawing fluorine substituents confer distinct electronic properties, influencing its reactivity and intermolecular interactions .

Molecular Formula: C₁₄H₇F₂NO₂

Molecular Weight: 275.21 g/mol

IUPAC Name: 5-Fluoro-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

| Property | Value/Description |

|---|---|

| Melting Point | ~210–215°C (predicted) |

| Solubility | Low in water; soluble in DMSO |

| LogP | 2.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Table 1: Predicted physicochemical properties of 5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione.

Synthesis and Reaction Pathways

Hexadehydro-Diels–Alder (HDDA) Reaction

The hexadehydro-Diels–Alder (HDDA) domino reaction, as demonstrated by Hu et al. , offers a viable route to fused isoindole-1,3-diones. By reacting tetraynes with imidazole derivatives under oxygen, this method achieves intramolecular cyclization and intermolecular coupling oxidation to form tricyclic isoindole-1,3-diones in yields up to 89% . Adapting this protocol, substitution of the tetrayne precursor with fluorinated aryl groups could yield the target compound.

Cyclocondensation of Phthalic Anhydride Derivatives

Baluja et al. synthesized isoindoline-1,3-dione derivatives via cyclocondensation of phthalic anhydride with hydrazine derivatives. For 5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione, fluorinated phthalic anhydride intermediates would be required. For example, 4-fluoro-N-hydroxyphthalimide could react with 4-fluorophenylhydrazine under acidic reflux conditions to form the desired product .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous isoindole-1,3-diones exhibit characteristic spectral features:

-

¹H NMR: Aromatic protons resonate at δ 7.5–8.2 ppm, with deshielding due to fluorine substituents .

-

IR Spectroscopy: Strong stretches at ~1770 cm⁻¹ (C=O asymmetric) and ~1720 cm⁻¹ (C=O symmetric) .

-

Mass Spectrometry: Molecular ion peak at m/z 275.21 (M⁺) with fragments corresponding to loss of CO ( −28 amu) .

Physicochemical and Computational Analysis

Thermodynamic Stability

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate electronic stability. The fluorine atoms reduce electron density on the isoindole ring, favoring electrophilic substitution at the 4-position .

Solubility and Bioavailability

The compound’s low aqueous solubility (LogP = 2.8) limits oral bioavailability. Prodrug strategies, such as esterification of the dione moiety, could improve pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume